molecular formula C15H19N5O2S B10912158 N-cyclopropyl-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide

N-cyclopropyl-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide

Cat. No.: B10912158
M. Wt: 333.4 g/mol
InChI Key: KSTJFBLBALCZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide is a complex organic compound that features a unique combination of cyclopropyl, pyrazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include cyclopropylamine, 3,5-dimethylpyrazole, and furan-2-carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole and furan rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19N5O2S

Molecular Weight

333.4 g/mol

IUPAC Name

1-cyclopropyl-3-[[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]thiourea

InChI

InChI=1S/C15H19N5O2S/c1-9-7-10(2)20(19-9)8-12-5-6-13(22-12)14(21)17-18-15(23)16-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,17,21)(H2,16,18,23)

InChI Key

KSTJFBLBALCZQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NNC(=S)NC3CC3)C

Origin of Product

United States

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